- Preparation of purine heterocyclic derivatives as kinase inhibitors for therapeutic use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 926922-28-3 (2-Chloro-3-iodo-4-methylpyridine)

926922-28-3 structure
Nome do Produto:2-Chloro-3-iodo-4-methylpyridine
2-Chloro-3-iodo-4-methylpyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Chloro-3-iodo-4-methylpyridine
- 2-Chloro-3-iodo-4-methylpyridine (ACI)
-
- Inchi: 1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
- Chave InChI: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
- SMILES: ClC1C(I)=C(C)C=CN=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
2-Chloro-3-iodo-4-methylpyridine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119322-0.5g |
2-chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 0.5g |
$164.0 | 2023-02-18 | |
Fluorochem | 217962-5g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 5g |
£131.00 | 2022-03-01 | |
TRC | C367448-100mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 100mg |
$ 65.00 | 2022-04-28 | ||
Fluorochem | 217962-10g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 10g |
£233.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854738-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
897.00 | 2021-05-17 | |
Alichem | A023023344-500mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 97% | 500mg |
$960.40 | 2023-08-31 | |
Alichem | A023023344-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 97% | 1g |
$1680.00 | 2023-08-31 | |
Matrix Scientific | 054390-25g |
2-Chloro-3-iodo-4-methylpyridine, 98% |
926922-28-3 | 98% | 25g |
$476.00 | 2021-06-27 | |
Enamine | EN300-119322-5000mg |
2-chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95.0% | 5000mg |
$246.0 | 2023-10-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
519CNY | 2021-05-07 |
2-Chloro-3-iodo-4-methylpyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Referência
Método de produção 2
Condições de reacção
Referência
- Substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, United States, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -70 °C; 2 h, -70 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
Referência
- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Potassium iodide ; 0 °C → rt
1.2 Reagents: Potassium iodide ; 0 °C → rt
Referência
- Indolin-2-one p38α inhibitors III: Bioisosteric amide replacementBioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6253-6257,
Método de produção 5
Condições de reacção
Referência
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, European Patent Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Referência
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, World Intellectual Property Organization, , ,
2-Chloro-3-iodo-4-methylpyridine Raw materials
2-Chloro-3-iodo-4-methylpyridine Preparation Products
2-Chloro-3-iodo-4-methylpyridine Literatura Relacionada
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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